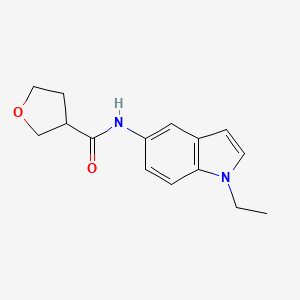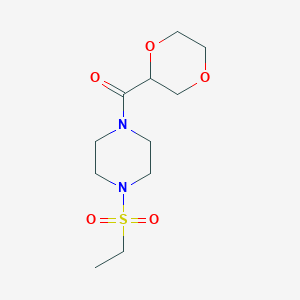
1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one, commonly known as EMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. EMP is a sulfonamide derivative that belongs to the class of piperazine compounds. It has been found to possess various biochemical and physiological properties that make it a promising candidate for research purposes.
Mécanisme D'action
The mechanism of action of EMP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
EMP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. EMP has also been found to possess anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, EMP has been found to possess antioxidant activity, which may make it useful in the treatment of oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMP is its potential as a research tool for studying the activity of enzymes and their inhibitors. EMP has been found to exhibit inhibitory activity against various enzymes, making it a useful compound for enzyme assays. However, one of the limitations of EMP is its complex synthesis process, which may make it difficult to obtain large quantities of pure product for research purposes.
Orientations Futures
There are several future directions for research on EMP. One area of interest is the development of EMP-based therapies for cancer and other diseases. EMP has been found to possess antiproliferative and anti-inflammatory activity, making it a promising candidate for the development of new therapies. Another area of interest is the study of EMP's mechanism of action and its interactions with enzymes and other biomolecules. This research may provide insights into the development of new enzyme inhibitors and other therapeutic agents. Finally, the synthesis of new EMP derivatives with improved properties may also be an area of future research.
Méthodes De Synthèse
The synthesis of EMP involves a multi-step process that starts with the reaction between 4-ethylsulfonylphenylhydrazine and ethyl 2-bromoacetate. The resulting product is then treated with sodium hydroxide to form 1-(4-ethylsulfonylphenyl)-3-(2-bromoacetyl)urea. This compound is then reacted with piperazine to yield EMP. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure product.
Applications De Recherche Scientifique
EMP has been extensively studied for its potential applications in biomedical research. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are potential targets for the development of therapeutic agents. EMP has also been found to possess antiproliferative activity against cancer cells, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S2/c1-4-19(16,17)12-7-5-11(6-8-12)10(13)9(2)18(3,14)15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUKPNSZYYVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)



